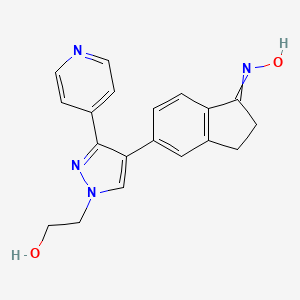
GDC-0879
Overview
Description
GDC-0879 is a highly selective and potent small-molecule inhibitor targeting the BRAF V600E mutation. This compound has shown significant promise in preclinical studies for its potential use in treating various cancers, particularly melanoma. The BRAF V600E mutation is a common driver mutation in several cancers, making this compound a valuable tool in cancer research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
GDC-0879 is synthesized through a series of chemical reactions involving the formation of a pyrazole ring and subsequent modifications to introduce the necessary functional groups. The synthesis typically starts with the preparation of 2,3-dihydro-1H-inden-1-one, which is then reacted with various reagents to form the final compound. The key steps include:
- Formation of the pyrazole ring.
- Introduction of the hydroxyimino group.
- Addition of the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis likely involves large-scale chemical reactors and purification processes to ensure high yield and purity. The compound is typically produced in a solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
GDC-0879 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Various substitution reactions can occur, particularly on the pyrazole and pyridine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
GDC-0879 has a wide range of scientific research applications, including:
Mechanism of Action
GDC-0879 exerts its effects by selectively inhibiting the BRAF V600E kinase, a key player in the MAPK/ERK signaling pathway. This inhibition leads to the suppression of downstream signaling, which is essential for cancer cell proliferation and survival. The compound binds to the ATP-binding site of the BRAF V600E kinase, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
Similar Compounds
Vemurafenib: Another BRAF V600E inhibitor with similar applications in cancer therapy.
Dabrafenib: A selective inhibitor of BRAF V600E used in combination therapies for melanoma.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors for enhanced efficacy
Uniqueness
GDC-0879 is unique in its high selectivity and potency for the BRAF V600E mutation. Its ability to induce paradoxical activation of the MEK/ERK pathway in certain contexts makes it a valuable tool for studying the complexities of kinase signaling and developing targeted therapies .
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[4-(1-hydroxyimino-2,3-dihydroinden-5-yl)-3-pyridin-4-ylpyrazol-1-yl]ethanol |
InChI |
InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2 |
InChI Key |
DEZZLWQELQORIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

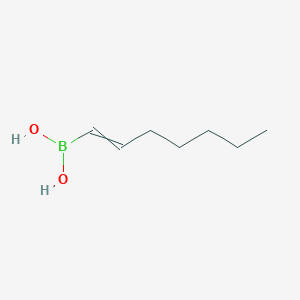
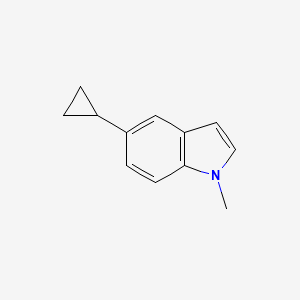

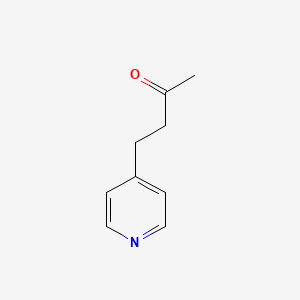
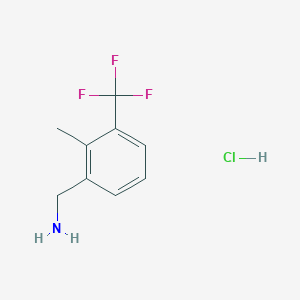
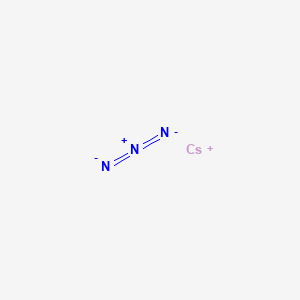
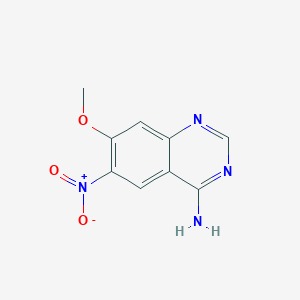
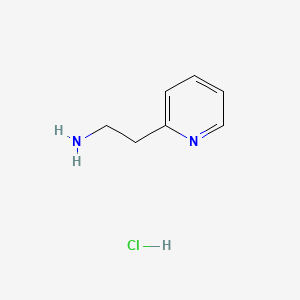
-](/img/structure/B8803222.png)
![tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate](/img/structure/B8803223.png)
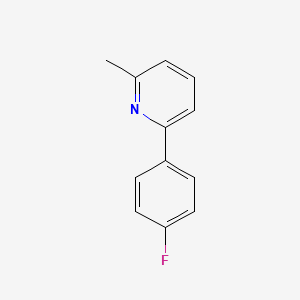
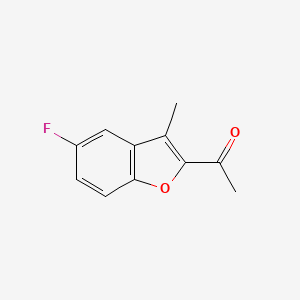
![tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate](/img/structure/B8803242.png)
